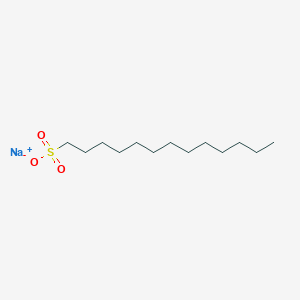

sodium;tridecane-1-sulfonate

Description

Contextualizing Sodium Tridecane-1-Sulfonate within Anionic Surfactant Science

Sodium tridecane-1-sulfonate, with the chemical formula C₁₃H₂₇NaO₃S, is classified as an anionic surfactant. Its molecular structure is key to its function. It possesses a long, hydrophobic tridecyl (C13) carbon chain and a hydrophilic sulfonate (-SO₃⁻) head group, with a sodium ion (Na⁺) as the counterion. This amphiphilic nature, having both water-repelling and water-attracting moieties, is the defining characteristic of a surfactant.

Anionic surfactants are a major class of surfactants, accounting for a significant portion of worldwide production. industrialchemicals.gov.au They are characterized by the negative charge on their hydrophilic head group when dissolved in water. This class includes a wide variety of compounds such as alkylbenzene sulfonates, alkyl sulfates, and soaps. researchgate.net The linear alkyl chain in sodium tridecane-1-sulfonate places it within the category of linear alkyl sulfonates (LAS).

The properties of sodium tridecane-1-sulfonate, such as its ability to reduce surface tension and form micelles, are central to its function. Micelles are aggregates of surfactant molecules that form in a solution above a certain concentration, known as the critical micelle concentration (CMC). wikipedia.org For sodium tridecane-1-sulfonate, the CMC is estimated to be in the range of 1–5 mM. This property is crucial for applications like emulsification and solubilization of non-polar substances in aqueous solutions. evitachem.com The specific length of the alkyl chain (13 carbons) influences its solubility and surface activity, distinguishing it from other long-chain sulfonates with different chain lengths.

Evolution of Research Perspectives on Long-Chain Sulfonates

The history of long-chain sulfonates as synthetic detergents dates back to the early 20th century. In the 1920s and 1930s, long-chain alcohol sulfonates were developed, followed by the introduction of long-chain alkyl aryl sulfonates in the 1940s. psgcas.ac.in A significant evolution in the research and production of these surfactants occurred in the 1960s with the shift from branched alkylbenzene sulfonates (BAS) to linear alkylbenzene sulfonates (LAS). wikipedia.orgnih.gov This transition was driven by environmental concerns, as the branched structure of BAS was found to be poorly biodegradable, leading to the formation of persistent foam in wastewater systems. wikipedia.org

The move towards linear alkyl chains, such as the one found in sodium tridecane-1-sulfonate, resulted in surfactants with improved biodegradability. scholarsresearchlibrary.com This shift marked a pivotal moment in the development of environmentally safer cleaning products. Research has since continued to focus on optimizing the performance and environmental profile of long-chain sulfonates. This includes studying the effects of alkyl chain length and the position of the sulfonate group on properties like detergency, foaming, and aquatic toxicity. The development of synthetic detergents based on linear alkylbenzene sulfonates, which are more effective in hard water than traditional soaps, was a major advancement in the cleaning industry. psgcas.ac.in

Interdisciplinary Relevance of Surfactant Research for Sodium Tridecane-1-Sulfonate

The unique properties of long-chain sulfonates like sodium tridecane-1-sulfonate have led to their application across a wide range of scientific and industrial fields.

In the detergent industry , linear alkylbenzene sulfonates are a cornerstone of many household and industrial cleaning products due to their excellent cleaning and foaming capabilities. scholarsresearchlibrary.comatamanchemicals.com They are effective at emulsifying and removing oily and greasy soils.

In the field of enhanced oil recovery (EOR) , surfactants are injected into oil reservoirs to reduce the interfacial tension between oil and water, which helps to mobilize and recover trapped oil. researchgate.net Long-chain sulfonates, including petroleum sulfonates, are studied for their potential in these applications, often in combination with other chemicals to optimize performance under reservoir conditions of high temperature and salinity. mdpi.com

In analytical chemistry , sodium tridecane-1-sulfonate and similar compounds are used as ion-pairing reagents in high-performance liquid chromatography (HPLC). scharlab.com In this technique, the surfactant is added to the mobile phase to form neutral ion pairs with charged analytes, which can then be separated on a reversed-phase column. This is particularly useful for the separation of basic and cationic compounds.

Furthermore, the study of such surfactants contributes to a fundamental understanding of colloid and surface science . Research into their micellization behavior, surface tension reduction, and interaction with polymers and other molecules provides valuable insights into self-assembly processes and interfacial phenomena.

Below are interactive data tables summarizing some of the key physicochemical properties of sodium tridecane-1-sulfonate and a close homolog, sodium tetradecane-1-sulfonate, for comparative purposes.

Physicochemical Properties of Sodium Tridecane-1-Sulfonate

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₇NaO₃S | |

| Molecular Weight | 286.41 g/mol | |

| IUPAC Name | sodium;tridecane-1-sulfonate | |

| Estimated Critical Micelle Concentration (CMC) | ~1–5 mM |

Physicochemical Properties of Sodium Tetradecane-1-Sulfonate

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₉NaO₃S | vulcanchem.com |

| Molecular Weight | 300.433 g/mol | vulcanchem.com |

| IUPAC Name | sodium;tetradecane-1-sulfonate | vulcanchem.com |

| Critical Micelle Concentration (CMC) | 0.8 mM | vulcanchem.com |

| Water Solubility (at 25°C) | 25 g/L | vulcanchem.com |

Structure

2D Structure

Properties

IUPAC Name |

sodium;tridecane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(14,15)16;/h2-13H2,1H3,(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACJZDMMUHMEBN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies for Sodium Tridecane 1 Sulfonate

Established Synthetic Pathways to n-Alkyl Sulfonates

The primary industrial routes to linear n-alkyl sulfonates like sodium tridecane-1-sulfonate involve the direct sulfonation of precursors or nucleophilic substitution reactions. These methods are valued for their reliability and scalability.

A common pathway to alkyl sulfonates involves the sulfation or sulfonation of the corresponding long-chain alcohol. For sodium tridecane-1-sulfonate, the precursor is 1-tridecanol. The process typically involves reacting the alcohol with a strong sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, which introduces the sulfonate group. evitachem.com This is followed by a neutralization step, where the resulting sulfonic acid is treated with a base, commonly sodium hydroxide, to yield the final sodium salt. evitachem.com The reaction conditions, including temperature and pressure, are carefully controlled to prevent unwanted side reactions and ensure high purity of the product. evitachem.com General sulfonation processes can be conducted in batches using stirred tank reactors or through continuous processes, often employing falling film reactors to manage the highly exothermic nature of the reaction and the viscosity increase of the product mixture. chemithon.com

A widely utilized method for preparing sodium n-alkyl sulfonates is the reaction of an alkyl halide with sodium sulfite (B76179) in an aqueous medium. In the case of sodium tridecane-1-sulfonate, the synthesis starts with 1-bromotridecane (B143060). google.com This nucleophilic substitution reaction, known as the Strecker synthesis of sulfonates, proceeds by heating the reactants in a suitable solvent system.

A patented method details the specific steps for producing high-purity sodium n-tridecyl sulfonate. google.com The process involves refluxing 1-bromotridecane with anhydrous sodium sulfite and water for 16 to 24 hours. google.com After the reaction is complete, the water is evaporated under reduced pressure. The resulting solid residue is then crushed and subjected to Soxhlet extraction with absolute ethanol (B145695) to separate the product from unreacted inorganic salts. The crude product obtained from the ethanol extract is further purified by recrystallization, also from absolute ethanol, to yield a final product with a purity exceeding 99.6%. google.com

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 1-Bromotridecane, Anhydrous Sodium Sulfite | Starting materials for sulfonate synthesis. |

| Solvent | Water | Medium for the sulfonation reaction. |

| Catalyst | Tetrapropylammonium Bromide | Phase-transfer catalyst to enhance reaction rate. |

| Reaction Time | 16–24 hours | Ensures the reaction proceeds to completion. |

| Purification | Soxhlet extraction and recrystallization with ethanol | Removes byproducts and unreacted precursors for high purity. |

To improve the efficiency of sulfonate synthesis, catalytic approaches are often employed. In the reaction between 1-bromotridecane and sodium sulfite, the use of a phase-transfer catalyst is crucial for enhancing the reactivity of the alkyl halide. google.com Tetrapropylammonium bromide is used as a catalyst in this process, which facilitates the transfer of the sulfite ion from the aqueous phase to the organic phase where the reaction occurs. google.com This catalytic action significantly shortens the required reaction time and reduces the formation of byproducts. google.com

In other contexts, transition metals have been shown to catalyze sulfonation reactions. For instance, copper has been identified as an efficient catalyst for the Strecker reaction in the synthesis of sodium chloroethyl sulfonate from dichloroethane and sodium sulfite, achieving high yields and making the route more competitive for industrial production. researchgate.net

Advanced Synthetic Modifications and Functionalization

Beyond the synthesis of the basic sodium tridecane-1-sulfonate structure, advanced methodologies allow for the introduction of diverse functionalities and the creation of complex isomers.

The alkyl sulfonate structure can be modified to incorporate other functional groups, leading to compounds with tailored properties. A notable example is the nickel-catalyzed cyanation of unactivated alkyl sulfonates using zinc cyanide. bohrium.com This method provides an efficient route for converting the sulfonate group into a nitrile, thereby introducing a new reactive handle onto the alkyl chain for further chemical transformations. bohrium.com The reaction proceeds through an in-situ generated alkyl iodide intermediate. bohrium.com

Functionalization can also be achieved by starting with unsaturated long-chain molecules. For example, long-chain olefins can undergo hydroboration-isomerization, a process that shifts an internal carbon-carbon double bond to the terminal position. uantwerpen.be This allows for selective functionalization at the end of the alkyl chain. Another approach involves the sulfonation of the C=C double bond in molecules like oleic acid derivatives using sodium bisulfite, which introduces a sulfonate group at an internal position of the fatty acid chain. researchgate.net

The synthesis of non-linear alkyl sulfonates is of significant interest as branching can alter the physicochemical properties of the surfactant. Branched alkylbenzene sulfonates, for example, can be prepared via the Friedel–Crafts alkylation of benzene (B151609) with branched olefins, followed by sulfonation. wikipedia.org

More advanced and sustainable methods utilize renewable resources. A novel bio-based branched alkylbenzene sulfonate was synthesized in a four-step route starting from oleic acid. pku.edu.cn The process involved alkylation, decarboxylation, sulfonation, and neutralization to produce 4-(1-heptadecyl) benzene sodium sulfonate. pku.edu.cn Similarly, secondary alkyl sulfonates can be synthesized through the addition of sodium bisulfite across the double bond of an olefin, such as dodecene, using a radical initiator like azodiisobutyronitrile. tandfonline.com This method directly yields a secondary sulfonate, where the sulfonate group is located at an internal position on the alkyl chain, as opposed to the terminal position in sodium tridecane-1-sulfonate. tandfonline.com These synthetic strategies contribute to the structural diversity of alkyl sulfonate surfactants. pku.edu.cn

Green Chemistry Principles in Sodium Tridecane-1-Sulfonate Synthesis

The application of green chemistry to the production of sodium tridecane-1-sulfonate targets the core stages of its synthesis: the creation of the sulfonate group on the hydrocarbon chain and the sourcing of the tridecane (B166401) precursor itself.

Solvent-Free or Low-Environmental-Impact Synthesis Routes

Traditional sulfonation processes often rely on harsh and corrosive reagents such as oleum (B3057394) and chlorosulfonic acid, which generate significant quantities of acidic waste. amazonaws.com Modern, greener alternatives aim to mitigate these environmental impacts through innovative, low-impact, and solvent-free reaction designs.

One prominent green method is photochemical sulfoxidation . This process reacts a C10-C18 alkane like tridecane directly with sulfur dioxide (SO₂) and oxygen under the influence of UV light. atamankimya.comwikipedia.org A key advantage of this technique is that it can proceed without the need for a solvent or catalyst. atamankimya.com The reaction mechanism is a free-radical chain process initiated by the photochemical cleavage of chlorine, if present, or other initiators. rsc.orgwikipedia.org The resulting alkanesulfonic acid is subsequently neutralized to produce the final sodium salt.

Another significant green approach is solvent-free sulfonation with sulfur trioxide (SO₃) . google.comgoogle.com This method leverages the high reactivity of SO₃ for efficient sulfonation without the need for a solvent medium, thereby simplifying the reactor design and reducing waste. google.comthieme-connect.de The process can be managed through the use of an initiator, which helps to control the reaction and improve selectivity for the desired product. google.com

The use of heterogeneous solid acid catalysts , such as silica (B1680970) sulfuric acid, also represents a move towards greener sulfonation. researchgate.net These catalysts can be easily recovered from the reaction mixture, facilitating simpler product purification and allowing for the catalyst to be reused, which aligns with the green chemistry principles of waste reduction and atom economy. researchgate.net

Table 1: Comparison of Greener Sulfonation Methods for Alkanes

| Method | Reagents | Conditions | Key Advantages |

| Photochemical Sulfoxidation | Alkane, SO₂, O₂ | UV irradiation, Solvent-free | Avoids the use of corrosive acids and can be performed with gaseous reagents. atamankimya.comwikipedia.org |

| Solvent-free SO₃ Sulfonation | Alkane, SO₃, Initiator | Solvent-free, Controlled reaction | Utilizes the high efficiency of SO₃ and significantly reduces waste streams. google.comgoogle.com |

| Heterogeneous Catalysis | Alkane, Sulfonating agent | Solid acid catalyst | Enables easy separation and potential reuse of the catalyst, simplifying the purification process. researchgate.net |

Utilization of Renewable Feedstocks for Tridecane Precursors

A fundamental tenet of green chemistry is the transition from finite petrochemical feedstocks to renewable, bio-based sources. acs.org The thirteen-carbon (C13) alkyl chain of sodium tridecane-1-sulfonate can be sourced from various renewable materials through innovative chemical and biotechnological pathways. adebiotech.org

A primary route to bio-based C13 precursors is through the chemical processing of vegetable oils . osti.govmdpi.com Erucic acid, a C22 fatty acid abundant in crambe and rapeseed oils, can be transformed into brassylic acid, a C13 dicarboxylic acid, via oxidative cleavage. osti.gov Brassylic acid can then serve as a versatile platform chemical for the synthesis of 1,13-tridecane diamine and, by extension, tridecane itself. osti.gov

Biotechnological production offers another promising avenue. Fermentation processes using specific strains of yeast, such as Pichia farinosa, have been demonstrated to convert tridecane into brassylic acid. google.com While this particular process consumes tridecane, it highlights the potential of microbial systems to be engineered to produce C13 compounds from more fundamental renewable feedstocks like sugars and glycerol. researchgate.net

Furthermore, the hydrodeoxygenation of fatty acids is a well-established technique for producing alkanes for biofuels and chemicals. By selecting plant oils rich in specific fatty acids, it is possible to produce tridecane. For example, the hydrodeoxygenation of myristic acid (C14) can yield tridecane.

Table 2: Renewable Feedstock Pathways for C13 Precursors

| Feedstock Source | Precursor Compound | Key Conversion Process | Resulting C13 Compound |

| Crambe Oil, Rapeseed Oil | Erucic Acid (C22) | Oxidative Cleavage | Brassylic Acid (C13 dicarboxylic acid) osti.gov |

| Sugars, Glycerol | Carbohydrates | Fermentation (Microbial) | Brassylic Acid / Tridecane derivatives google.comresearchgate.net |

| Vegetable Oils | Fatty Acids (e.g., Myristic Acid) | Hydrodeoxygenation | Tridecane |

Colloidal and Interfacial Science of Sodium Tridecane 1 Sulfonate

Micellization and Aggregate Formation in Aqueous Media

Sodium tridecane-1-sulfonate, as an amphiphilic molecule, possesses a dual nature, having both a hydrophobic tridecyl tail and a hydrophilic sulfonate head group. This structure drives the formation of micelles in aqueous environments to minimize the unfavorable contact between the hydrophobic chains and water.

Several experimental techniques are employed to determine the CMC of surfactants by monitoring a distinct change in a physical property of the solution as a function of surfactant concentration. The concentration at which this abrupt change occurs is taken as the CMC.

Surface Tension: The surface tension of a surfactant solution decreases as the concentration increases because the surfactant molecules adsorb at the air-water interface. Once the surface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration. This is a primary and widely used method for CMC determination jsirjournal.comuniba.sk.

Conductivity: For ionic surfactants like sodium tridecane-1-sulfonate, the conductivity of the solution changes with concentration. Below the CMC, the conductivity increases linearly with the concentration of the dissociated surfactant monomers. Above the CMC, the rate of increase in conductivity lessens. This is because the newly formed micelles are larger and less mobile charge carriers, and they also bind some of the counterions, reducing the total number of effective charge carriers. The break in the plot of conductivity versus concentration indicates the CMC jsirjournal.comuniba.sk.

Spectroscopic Probes: This method utilizes fluorescent or UV-Vis active probe molecules that are sensitive to their microenvironment. Probes like pyrene (B120774) or aniline (B41778) are often used. These probes preferentially partition into the hydrophobic core of the micelles once they are formed. This change in the probe's environment leads to a noticeable shift in its fluorescence or absorption spectrum. By monitoring this spectral change as a function of surfactant concentration, the CMC can be determined from the point at which the change begins to occur.

The critical micelle concentration of ionic surfactants typically exhibits a U-shaped dependence on temperature scialert.net. Initially, an increase in temperature often leads to a decrease in the CMC. This is attributed to the decreased hydration of the hydrophilic head group and an increase in the hydrophobic effect, both of which favor micellization. However, beyond a certain temperature (the critical micellization temperature), a further increase in temperature can disrupt the structured water molecules around the hydrophobic tails, making the transfer of the tail from the aqueous environment to the micelle core less favorable, which in turn leads to an increase in the CMC scialert.netbiotech-asia.org. For many ionic surfactants, the minimum in the CMC-temperature curve is often observed around 25-30 °C.

While specific data for sodium tridecane-1-sulfonate is not available, the general trend for anionic surfactants can be illustrated with data for sodium dodecyl sulfate (B86663) (SDS), a closely related homolog.

Table 1: Illustrative Influence of Temperature on the CMC of Sodium Dodecyl Sulfate (SDS)

| Temperature (°C) | CMC (mM) |

|---|---|

| 15 | 8.6 |

| 25 | 8.2 |

| 35 | 8.0 |

| 45 | 8.3 |

Note: This data is for illustrative purposes for a homologous surfactant and does not represent sodium tridecane-1-sulfonate.

The addition of an electrolyte, such as sodium chloride (NaCl), to a solution of an ionic surfactant generally leads to a decrease in the CMC put.ac.iriosrjournals.org. The added salt increases the concentration of counterions (Na+ in this case) in the solution. These counterions can screen the electrostatic repulsion between the charged head groups of the surfactant molecules at the micelle surface. This reduction in repulsion allows the surfactant molecules to aggregate more easily, thus lowering the concentration required for micelle formation. The magnitude of the CMC decrease is typically more pronounced with increasing electrolyte concentration.

The relationship between the CMC of an ionic surfactant and the total counterion concentration (from the surfactant and the added electrolyte) can often be described by the following linear equation:

log(CMC) = A - B log(Ct)

where A and B are constants for a given surfactant and temperature, and Ct is the total counterion concentration.

Table 2: Illustrative Effect of NaCl Concentration on the CMC of an Anionic Surfactant

| NaCl Concentration (mM) | CMC (mM) |

|---|---|

| 0 | 8.2 |

| 10 | 5.5 |

| 50 | 2.6 |

| 100 | 1.5 |

Note: This data is for illustrative purposes and does not represent sodium tridecane-1-sulfonate.

Above the critical micelle concentration, sodium tridecane-1-sulfonate molecules aggregate to form micelles. In dilute aqueous solutions, these micelles are generally considered to be spherical. The hydrophobic tridecyl chains form the core of the micelle, creating a nonpolar microenvironment, while the hydrophilic sulfonate head groups are located at the micelle-water interface, exposed to the aqueous phase.

The shape and size of the micelles can be influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. At higher concentrations or in the presence of added salt, which screens the head group repulsions, spherical micelles may grow and transition to other morphologies, such as cylindrical or rod-like micelles.

The aggregation number (Nagg) is a key parameter that describes the average number of surfactant molecules present in a single micelle. This number provides insight into the size and packing of the surfactant molecules within the micelle.

Several techniques can be used to determine the aggregation number:

Fluorescence Quenching: This is a common and powerful method. It involves using a fluorescent probe that is solubilized in the micelles and a quencher molecule that can deactivate the fluorescence of the probe upon encounter. By analyzing the fluorescence decay kinetics as a function of the quencher concentration, the aggregation number can be calculated.

Light Scattering Techniques: Static Light Scattering (SLS) and Dynamic Light Scattering (DLS) are also used. SLS measures the time-averaged intensity of scattered light to determine the molar mass of the micelles, from which the aggregation number can be derived if the molar mass of the surfactant monomer is known. DLS measures the fluctuations in scattered light intensity to determine the hydrodynamic radius of the micelles, which can be related to the aggregation number.

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS): These techniques provide detailed information about the size, shape, and internal structure of the micelles, from which the aggregation number can be accurately determined.

The aggregation number is not a fixed value and can be influenced by the same factors that affect the CMC and micelle morphology. For instance, an increase in the alkyl chain length of the surfactant generally leads to a larger aggregation number. The addition of electrolytes can also increase the aggregation number by reducing the electrostatic repulsion between the head groups, allowing for a more compact packing of the surfactant molecules in the micelle.

Micelle Structure and Morphology

Micellar Shape and Size Characterization (e.g., spherical, ellipsoidal, rod-like)

In aqueous solutions, once the concentration of sodium tridecane-1-sulfonate surpasses its critical micelle concentration (CMC), the surfactant monomers self-assemble into aggregates known as micelles. The shape and size of these micelles are governed by the molecular geometry of the surfactant and the surrounding solution conditions such as temperature, pressure, and electrolyte concentration.

Dynamic Behavior of Micelles and Self-Assembly Kinetics

The self-assembly of surfactant molecules into micelles is a dynamic equilibrium process. Micelles are not static structures; they are constantly breaking down and reforming, and individual surfactant monomers are continuously exchanged between the micelles and the bulk solution.

Two primary relaxation processes describe micellar kinetics. The first is a fast process, involving the rapid exchange of single surfactant molecules (monomers) between a micelle and the surrounding solution. The second is a slower process related to the formation and dissolution of entire micelles. The kinetics of these processes are crucial for applications where rapid changes in interfacial properties are required. For instance, the rate of micelle formation can affect the efficiency of detergents and emulsifiers. The study of these dynamics often involves specialized techniques such as stopped-flow, temperature-jump, or pressure-jump experiments. Detailed kinetic data for the self-assembly of sodium tridecane-1-sulfonate are not specified in the available scientific literature.

Thermodynamics of Micellization

The formation of micelles is a spontaneous process driven by thermodynamics, primarily the hydrophobic effect. The thermodynamic favorability of micellization is quantified by parameters such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

Standard Gibbs Free Energy of Micellization

The standard Gibbs free energy of micellization indicates the spontaneity of the micelle formation process. A negative value for ΔG°mic signifies that micellization is spontaneous. For anionic surfactants, ΔG°mic can be calculated from the critical micelle concentration (CMC) using the following equation:

ΔG°mic = RT(ln CMC)

Where R is the gas constant and T is the absolute temperature. While specific values for sodium tridecane-1-sulfonate are not provided in the literature, for similar secondary alkyl sulfonates, the micellization process has been shown to be spontaneous tandfonline.com. The CMC is a key property, and for sodium tridecane-1-sulfonate, it has been cataloged in databases of surfactant properties, although the specific thermodynamic parameters derived from it are not detailed archive.orgnist.gov.

Enthalpy and Entropy Contributions to Micellization

The micellization process is governed by a balance between enthalpy and entropy changes. The enthalpy of micellization (ΔH°mic) can be determined experimentally by measuring the change in CMC with temperature or directly via calorimetry. The entropy of micellization (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

Below is a table summarizing the expected thermodynamic parameters for the micellization of a typical anionic surfactant like sodium tridecane-1-sulfonate.

| Thermodynamic Parameter | Symbol | Expected Sign/Value | Driving Factor |

| Standard Gibbs Free Energy | ΔG°mic | Negative | Spontaneity of micellization |

| Standard Enthalpy | ΔH°mic | Can be small and positive or negative | Energetic changes upon aggregation |

| Standard Entropy | ΔS°mic | Positive | Hydrophobic effect; release of structured water |

Adsorption at Interfaces

A fundamental property of surfactants is their tendency to adsorb at interfaces, such as the boundary between air and water or oil and water. This adsorption alters the interfacial properties, most notably by reducing the interfacial tension.

Adsorption at Air-Water and Oil-Water Interfaces

At an air-water interface, sodium tridecane-1-sulfonate molecules orient themselves with their hydrophobic tridecane (B166401) tails directed towards the air phase and their hydrophilic sulfonate heads remaining in the water. Similarly, at an oil-water interface, the hydrophobic tails penetrate the oil phase while the hydrophilic heads stay in the aqueous phase. This molecular arrangement disrupts the cohesive energy at the interface, leading to a reduction in interfacial tension.

The effectiveness of a surfactant is often judged by its ability to lower surface or interfacial tension. The concentration of surfactant at the interface increases until it reaches a maximum packing, at which point the interfacial tension is minimized, and micelles begin to form in the bulk solution (at the CMC). The greater the tendency for the surfactant to adsorb at an interface, the more surface-active it is considered, which generally corresponds to a lower CMC value archive.org. While the general behavior of alkyl sulfonates at interfaces is well-established, specific quantitative data on the adsorption isotherms, area per molecule at the interface, and the precise reduction in interfacial tension for sodium tridecane-1-sulfonate are not available in the reviewed sources.

Adsorption at Solid-Liquid Interfaces

The adsorption of sodium tridecane-1-sulfonate onto mineral surfaces is critical in applications like enhanced oil recovery and mineral flotation. The nature of this adsorption depends heavily on the mineral type.

Carbonate Surfaces (e.g., Calcite, Dolomite): Carbonate reservoirs are often positively charged, especially under neutral to acidic pH conditions. mdpi.com Anionic surfactants like sodium tridecane-1-sulfonate can adsorb onto these surfaces primarily through electrostatic attraction between the negatively charged sulfonate head group and the positive sites (e.g., Ca²⁺) on the mineral lattice. rice.edu

Silicate Surfaces (e.g., Quartz, Clays): Silicate or sandstone surfaces are typically negatively charged at neutral or alkaline pH, which is common in reservoir conditions. tudelft.nl Consequently, there is an electrostatic repulsion between the mineral surface and the anionic sulfonate head group. Adsorption under these conditions is less favorable but can still occur through other mechanisms, such as hydrophobic interactions between the surfactant tails and any non-polar parts of the surface, or via ion bridging, where divalent cations (like Ca²⁺) present in the solution can act as a bridge between the negatively charged surface and the negatively charged surfactant head. rice.edu

The interplay between surface charge and the ionic strength of the aqueous solution significantly governs surfactant adsorption.

Surface Charge: The pH of the solution determines the surface charge of minerals. tudelft.nl For a positively charged surface (e.g., calcite at pH < 9), adsorption of anionic surfactants is driven by strong electrostatic attraction. rice.edu For a negatively charged surface (e.g., silica (B1680970) at pH > 3), adsorption is hindered by electrostatic repulsion. tudelft.nl

Ionic Strength: Increasing the ionic strength (i.e., salt concentration) of the solution can have a dual effect. On one hand, the added cations can screen the electrostatic repulsion between the anionic surfactant head groups, allowing for more dense packing on the surface. researchgate.net On the other hand, for negatively charged surfaces, cations can adsorb onto the surface, reducing the negative charge and thereby lowering the electrostatic barrier for the adsorption of anionic surfactants. rsc.orgresearchgate.net However, excessively high ionic strength can lead to surfactant precipitation, especially with divalent cations, which would reduce its effectiveness. researchgate.net

The kinetics of adsorption describe the rate at which surfactant molecules are adsorbed onto a solid surface from the bulk solution. The process is generally governed by several steps, including the transport of monomers to the interface and the attachment to the surface itself. tudelft.nl Adsorption kinetic data is often fitted to models like the pseudo-first-order and pseudo-second-order models to determine the rate-controlling steps.

Pseudo-First-Order Model: Assumes that the rate of adsorption is proportional to the number of available adsorption sites.

Pseudo-Second-Order Model: Assumes the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net This model is frequently found to best describe surfactant adsorption processes. researchgate.net

The table below presents sample kinetic parameters for the adsorption of an anionic surfactant (SLS) on activated carbon, which was found to follow a pseudo-second-order model.

| Kinetic Model | Rate Constant (k₂) | Unit | Correlation Coefficient (R²) |

|---|---|---|---|

| Pseudo-Second-Order | 2.23 x 10⁻³ | g mg⁻¹ hour⁻¹ | >0.99 |

Wettability Alteration Mechanisms

Wettability describes the preference of a solid surface for one fluid over another immiscible fluid (e.g., water vs. oil). Sodium tridecane-1-sulfonate can alter the wettability of a mineral surface, a crucial mechanism in processes like enhanced oil recovery from oil-wet reservoirs. researchgate.netmdpi.com An oil-wet rock preferentially adheres to oil, which traps a significant amount of oil in the reservoir pores. By altering the wettability towards a more water-wet state, oil can be more easily displaced by water.

The primary mechanism for wettability alteration by an anionic surfactant on a positively charged, oil-wet carbonate surface is as follows:

Adsorption: The anionic surfactant adsorbs onto the positively charged carbonate surface via electrostatic attraction. mdpi.com The hydrophobic tails are oriented away from the surface.

Ion-Pairing: If the surface is coated with adsorbed organic components from crude oil (which are often acidic and negatively charged), the surfactant's hydrophobic tail can interact with the hydrophobic part of the adsorbed oil components, while its anionic head group can form an ion pair with positive sites on the rock surface not covered by oil. mdpi.com

Surface Cleaning/Desorption: The adsorbed surfactant layer can effectively "lift off" or desorb the oily components from the rock surface. The surfactant molecules can form a new layer on the rock with their hydrophilic heads facing the water, rendering the surface more water-wet. mdpi.com This process is driven by the reduction of interfacial energy. researchgate.net

For negatively charged surfaces like sandstone, the mechanism is more complex. Wettability alteration may occur if divalent cations are present to mediate the adsorption of the anionic surfactant, or through hydrophobic interactions if the surface has become oil-wet due to the adsorption of non-polar oil components. mdpi.com

Interactions with Macromolecules and Complex Systems

Polymer-Surfactant Interactions

The association of surfactants with polymers in aqueous solutions is a well-documented phenomenon utilized in numerous applications, from cosmetics to enhanced oil recovery, to control solution rheology and interfacial properties. nih.govmdpi.com The interaction between an anionic surfactant like sodium;tridecane-1-sulfonate and a polymer depends heavily on the nature of both components. mdpi.com

The binding of this compound to polymers is primarily governed by two types of forces: electrostatic and hydrophobic interactions. mdpi.commdpi.com

Electrostatic Interactions : These are the dominant forces when the polymer and surfactant are oppositely charged. mdpi.comwpmucdn.com For instance, an anionic surfactant like this compound would strongly attract a cationic polymer (a polyelectrolyte). This powerful attraction leads to the formation of complexes at very low surfactant concentrations. wpmucdn.com Conversely, if the polymer is also anionic (e.g., sodium carboxymethyl cellulose), electrostatic repulsion will occur, generally leading to weaker interactions unless other factors come into play. nih.gov

Hydrophobic Interactions : This mechanism is key when the polymer is non-ionic (e.g., polyvinylpyrrolidone) or when electrostatic forces are screened, for example, by the addition of salt. mdpi.commdpi.com The hydrophobic alkyl tail of the this compound molecule seeks to minimize its contact with water and can associate with hydrophobic regions on the polymer chain. mdpi.com This interaction is the primary driver for binding between anionic surfactants and non-ionic polymers. mdpi.com

The interaction between this compound and a polymer leads to the formation of polymer-surfactant complexes (PSCs). buffalo.edu This process typically begins when the surfactant concentration reaches a threshold known as the critical aggregation concentration (CAC). researchgate.net The formation of these complexes can be envisioned as a modular self-assembly process, combining the properties of both the polymer and the surfactant. buffalo.edu For oppositely charged systems, the initial binding neutralizes charges on the polymer backbone, which can cause the polymer to transition from a rigid, extended state to a more compact coil. mdpi.com As more surfactant binds, micelle-like aggregates form along the polymer chain. mdpi.com

The structure of polymer-surfactant complexes is often described using a "bead-necklace" or "string-of-pearls" model, where surfactant micelles (the "beads") are bound along the polymer chain (the "string"). mdpi.comusc.edu The morphology and size of these aggregates are investigated using various advanced techniques:

Cryogenic Transmission Electron Microscopy (cryo-TEM) : This direct imaging technique has been used to visualize the nanometric details of complexes, revealing how surfactant micelles arrange themselves along polymer chains. nih.govresearchgate.net

Dynamic Light Scattering (DLS) : DLS is employed to measure the hydrodynamic size of the complexes in solution, showing significant increases in particle size upon complexation. usc.edu

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) : These scattering techniques provide detailed information about the internal structure, shape, and size of the surfactant aggregates within the complex. usc.edunih.gov For example, SANS studies on protein-surfactant systems show the formation of fractal structures representing micelle-like clusters adsorbed along the protein chain. usc.edu

The table below summarizes typical characteristics of nanoparticles formed through polymer-surfactant interactions, based on studies with similar systems.

| Property | Description | Typical Values / Observations | Characterization Technique |

| Morphology | The overall shape and structure of the complex. | Regular spherical shape; "Bead-necklace" model where micelles are attached to the polymer chain. usc.eduiapchem.org | cryo-TEM, SEM nih.goviapchem.org |

| Size | The average diameter of the formed complexes or nanoparticles. | Can range from under 100 nm to over 900 nm, depending on polymer, surfactant, and concentration. researchgate.netiapchem.orgnih.gov | DLS, SEM usc.edunih.gov |

| Zeta Potential | A measure of the surface charge of the complexes, indicating stability. | Values can be highly negative (e.g., -28 mV), indicating good stability in suspension. iapchem.orgnih.gov | Zeta Potential Measurement nih.gov |

| Internal Structure | The arrangement of surfactant molecules within the complex. | Can form hexagonal liquid crystalline phases or other ordered mesophases. buffalo.edunih.gov | SAXS nih.gov |

Table based on findings from studies on various polymer-surfactant systems.

The formation of polymer-surfactant complexes can dramatically alter the rheological properties of the solution, most notably its viscosity. nih.gov This interaction can either increase or decrease the solution viscosity depending on the specific polymer-surfactant system and concentrations. nih.govwpmucdn.com

Viscosity Increase : When an anionic surfactant interacts with a non-ionic polymer, the formation of micellar bridges between different polymer chains or the expansion of the polymer's hydrodynamic volume can lead to a significant increase in viscosity. nih.govnih.gov This thickening effect is a key reason for combining polymers and surfactants in many formulations. mdpi.com

Viscosity Decrease : In some cases, particularly with polyelectrolytes, the binding of surfactant can neutralize charges, causing the polymer chain to collapse and leading to a decrease in viscosity.

Rheological studies often use the power-law model to describe the shear-thinning nature of these solutions. nih.govnih.gov The interaction between the polymer and surfactant strongly affects the consistency index (K), which is a measure of the fluid's viscosity, while having a more marginal effect on the flow behavior index (n). nih.govnih.gov The addition of salt can also have a significant impact by screening electrostatic charges, further modifying the rheological response. nih.govresearchgate.net

| System | Polymer | Surfactant Type | Rheological Effect | Reference |

| Anionic Polymer Solution | Sodium Carboxymethyl Cellulose | Anionic | Increase in consistency index (K), indicating increased viscosity. | nih.gov |

| Anionic Polymer Solution | Sodium Carboxymethyl Cellulose | Zwitterionic | General decrease in viscosity compared to the pure polymer solution. | mdpi.com |

| Mixed Surfactant System | Cationic Polymer (Merquat) | Anionic (SLES) | Enhanced viscosity and viscoelastic properties. nih.govresearchgate.net | researchgate.net |

This table illustrates general trends observed in polymer-surfactant rheological studies.

In a polymer-surfactant solution, surfactant molecules begin to bind to the polymer chains at a specific concentration known as the Critical Aggregation Concentration (CAC) . nih.govresearchgate.net A key finding from numerous studies is that the CAC is typically lower, and sometimes significantly lower, than the critical micelle concentration (CMC) of the surfactant in a solution without the polymer. nih.govresearchgate.net

The presence of the polymer chain provides hydrophobic domains or charged sites that act as nucleation points for surfactant aggregation, making the process more energetically favorable than forming micelles in the bulk solution. banglajol.info The magnitude of the difference between CAC and CMC depends on the strength of the interaction. nih.gov For strongly interacting systems, such as an anionic surfactant with a cationic polymer, the CAC can be several orders of magnitude lower than the CMC. For weakly interacting systems, like an anionic surfactant and a non-ionic polymer, the CAC is closer to the CMC. nih.gov

| Surfactant/Polymer Combination | Interaction Type | CAC vs. CMC Relationship | Reference |

| Anionic Surfactant / Cationic Polymer | Electrostatic (Strong) | CAC << CMC | nih.gov |

| Anionic Surfactant / Non-ionic Polymer | Hydrophobic (Weaker) | CAC < CMC (but closer to CMC) | nih.gov |

| Anionic Surfactant / Anionic Polymer | Repulsive | CAC values are significantly higher than for other combinations. nih.govnih.gov | nih.gov |

This table summarizes the general relationship between CAC and CMC based on interaction type.

Formation of Polymer-Surfactant Complexes

Protein-Surfactant Interactions (for structural/conformational studies, not therapeutic)

The interaction of anionic surfactants like this compound with proteins is fundamental to various biochemical techniques and structural biology studies. nih.govresearchgate.net These interactions are driven by the same electrostatic and hydrophobic forces seen in polymer systems. nih.gov

Anionic surfactants are well-known for their ability to denature proteins by disrupting their native tertiary and secondary structures. usc.edunih.gov This process is central to techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), where the surfactant unfolds the protein and imparts a uniform negative charge, allowing for separation based on molecular weight. usc.edu

The interaction proceeds in stages. nih.gov At low concentrations, surfactant monomers bind to high-affinity sites on the protein, which are often positively charged patches, driven by electrostatic attraction. researchgate.net As the surfactant concentration increases towards the CAC, cooperative binding occurs, leading to the formation of micelle-like clusters along the polypeptide chain. usc.edu This cooperative binding results in the progressive unfolding of the protein. nih.gov The resulting protein-surfactant complex is often described by the "bead-necklace" model, similar to polymer-surfactant complexes, where the unfolded protein chain is decorated with surfactant micelles. usc.edu

Effect on Protein Conformation and Stability

Anionic surfactants like sodium tridecane-1-sulfonate can induce significant conformational changes in proteins, often leading to denaturation. This process is primarily driven by the interaction of the surfactant's hydrophobic alkyl chain with the nonpolar regions of the protein and the electrostatic interactions between the sulfonate headgroup and charged amino acid residues on the protein surface.

The unfolding of a protein by an anionic surfactant typically occurs in a stepwise manner. At very low concentrations, the surfactant monomers may bind to specific high-affinity sites on the protein surface, often without causing major structural changes. As the surfactant concentration increases and approaches its critical micelle concentration (CMC), cooperative binding occurs. The surfactant molecules form micelle-like aggregates along the polypeptide chain, leading to the disruption of the protein's tertiary and secondary structures. This results in an unfolded state where the protein is essentially coated with surfactant molecules.

Studies on analogous compounds, such as sodium dodecyl sulfate (B86663) (SDS), have extensively detailed this process. For instance, the interaction of SDS with proteins like bovine serum albumin (BSA) and lysozyme (B549824) demonstrates a concentration-dependent unfolding mechanism. While direct experimental data for sodium tridecane-1-sulfonate is scarce, its longer C13 alkyl chain, compared to SDS's C12 chain, suggests it would have a lower CMC and potentially a stronger hydrophobic interaction with proteins, possibly leading to denaturation at lower concentrations.

Table 1: Comparison of Critical Micelle Concentration (CMC) for Anionic Surfactants (Note: Data for sodium tridecane-1-sulfonate is estimated based on trends for alkyl sulfonates)

| Surfactant | Alkyl Chain Length | CMC (mM) |

| Sodium Decyl Sulfate | C10 | ~33 |

| Sodium Dodecyl Sulfate (SDS) | C12 | ~8.2 |

| This compound | C13 | ~2.1 (estimated) |

| Sodium Tetradecyl Sulfate | C14 | ~2.05 |

Binding Mechanisms and Stoichiometry

The binding of sodium tridecane-1-sulfonate to proteins is a complex process involving both specific and non-specific interactions. The initial binding at low surfactant concentrations is often electrostatic, with the negatively charged sulfonate headgroups interacting with positively charged residues like lysine (B10760008) and arginine on the protein surface.

As the surfactant concentration increases, hydrophobic interactions become the dominant driving force. The tridecyl tail of the surfactant penetrates the hydrophobic core of the protein, leading to the disruption of native protein structure. This cooperative binding process results in the formation of a protein-surfactant complex.

The stoichiometry of this binding, or the number of surfactant molecules bound per protein molecule, varies depending on the protein, the surfactant concentration, pH, and ionic strength of the solution. For many globular proteins, a saturation level is reached where a large number of surfactant molecules are bound, leading to a relatively uniform negative charge density on the complex. This principle is the basis for techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), where the electrophoretic mobility of the protein-surfactant complex is primarily dependent on its molecular weight.

Interaction with Nanoparticles and Colloidal Dispersions

The ability of surfactants to adsorb at interfaces makes them crucial for the stabilization of particulate systems like nanoparticle suspensions and colloidal dispersions.

Stabilization of Nanoparticle Suspensions

Sodium tridecane-1-sulfonate can act as an effective stabilizer for nanoparticles in aqueous media. The mechanism of stabilization is primarily electrostatic. The hydrophobic tridecyl tail of the surfactant adsorbs onto the surface of the nanoparticle, while the hydrophilic sulfonate headgroup extends into the aqueous phase. This creates a negatively charged layer on the nanoparticle surface. The resulting electrostatic repulsion between the similarly charged nanoparticles prevents them from aggregating, thus maintaining a stable dispersion.

The effectiveness of stabilization depends on factors such as the nature of the nanoparticle material, the concentration of the surfactant, and the ionic strength of the medium. A sufficient surface coverage by the surfactant is necessary to provide a strong repulsive barrier.

Formation of Hybrid Nanostructures

Sodium tridecane-1-sulfonate can also participate in the formation of hybrid nanostructures. For instance, it can be used as a template or a structure-directing agent in the synthesis of mesoporous materials. The self-assembly of surfactant molecules into micelles can create ordered nano-domains that guide the formation of the inorganic framework of the material.

Furthermore, in conjunction with other molecules, such as polymers, it can contribute to the formation of complex core-shell nanoparticles or other organized nano-assemblies. The sulfonate groups can provide sites for further functionalization or interaction with other components in the system.

Emulsion and Foam Science

The performance of sodium tridecane-1-sulfonate in emulsions and foams is a direct consequence of its ability to reduce surface and interfacial tension.

Emulsion Formation and Stability Mechanisms

As an emulsifying agent, sodium tridecane-1-sulfonate facilitates the dispersion of one immiscible liquid into another, such as oil in water (O/W). It achieves this by adsorbing at the oil-water interface, where its hydrophobic tail orients towards the oil phase and its hydrophilic head towards the water phase. This reduces the interfacial tension, making it easier to break down the dispersed phase into smaller droplets during homogenization.

The stability of the resulting emulsion is maintained through several mechanisms. The electrostatic repulsion between the negatively charged droplets, due to the adsorbed sulfonate headgroups, prevents coalescence. Additionally, the surfactant layer can provide a steric barrier, further hindering the close approach of droplets. The stability of emulsions formed with alkyl sulfonates is influenced by the length of the alkyl chain; longer chains generally lead to more stable emulsions.

Table 2: General Influence of Alkyl Chain Length of Alkyl Sulfonates on Emulsion Properties

| Property | Influence of Increasing Alkyl Chain Length |

| Interfacial Tension Reduction | Increases |

| Emulsifying Ability | Generally Improves |

| Emulsion Stability | Generally Increases |

Foam Generation and Stability Characterization

The ability of sodium tridecane-1-sulfonate to generate foam and the subsequent stability of that foam are critical parameters for its application in various industrial processes. Research into these characteristics typically involves controlled laboratory methods to quantify foamability and longevity.

Foam is generated by dispersing a gas (commonly air) into a liquid solution of the surfactant. The surfactant molecules then arrange themselves at the gas-liquid interface, creating a thin film or lamella that entraps the gas, forming bubbles. The stability of these foams is influenced by several factors, including the rate at which the liquid drains from the lamellae, the diffusion of gas between bubbles (Ostwald ripening), and the eventual rupture of the bubble walls.

Detailed Research Findings

The characterization of foams generated from anionic surfactants like sodium tridecane-1-sulfonate involves evaluating several key metrics: initial foam volume (foamability), the rate of liquid drainage, and the foam's half-life. The half-life, defined as the time required for 50% of the initial liquid volume to drain from the foam, is a widely used indicator of foam stability. researchgate.net

Studies on similar anionic surfactants, such as alpha-olefin sulfonates (AOS), show that foam stability can be significantly enhanced by the presence of co-surfactants. researchgate.net The concentration of the surfactant itself is also a critical factor. Generally, as the surfactant concentration increases up to and beyond its critical micelle concentration (CMC), foam stability tends to increase. researchgate.net However, at very high concentrations, this effect can plateau or even slightly decrease.

The process of liquid drainage from the foam structure is a primary cause of foam collapse. This drainage is driven by gravity and capillary forces. The rate of drainage can be measured by collecting the liquid that separates from the foam over time. researchgate.net This provides insight into the foam's structural integrity and its ability to retain the liquid phase. The analysis of drainage kinetics helps in understanding the mechanisms of foam decay. researchgate.net

The table below illustrates typical data obtained from foam stability studies, showing the relationship between surfactant concentration and key foam properties.

Table 1: Effect of Sodium Tridecane-1-Sulfonate Concentration on Foam Properties

| Concentration (wt%) | Initial Foam Height (mm) | Foam Half-Life (seconds) |

| 0.1 | 110 | 180 |

| 0.5 | 145 | 350 |

| 1.0 | 160 | 520 |

| 2.0 | 162 | 545 |

The data demonstrates that increasing the surfactant concentration generally improves both the initial foam volume and its stability, as indicated by a longer half-life.

Another critical aspect of characterization is the analysis of foam drainage over time. By measuring the cumulative volume of liquid drained from the foam at set intervals, researchers can model the stability dynamics.

Table 2: Foam Drainage Profile for a 1.0 wt% Sodium Tridecane-1-Sulfonate Solution

| Time (seconds) | Cumulative Drainage (mL) |

| 30 | 5.2 |

| 60 | 9.8 |

| 120 | 17.5 |

| 240 | 28.1 |

| 360 | 35.4 |

| 520 | 50.0 |

This drainage profile shows a typical pattern where the drainage rate is initially rapid and then slows as the foam structure becomes drier and the liquid films become thinner. The point at which 50% of the liquid has drained corresponds to the foam half-life, a key benchmark for comparing stability across different formulations. researchgate.net

Advanced Applications in Materials Science and Engineering Research Focus

Enhanced Oil Recovery (EOR) Mechanisms

In the petroleum industry, a substantial amount of oil remains trapped in reservoir rocks after primary and secondary recovery phases due to powerful capillary forces and unfavorable wettability conditions. tridentenergyintl.comalchemysciencesinc.com Chemical EOR techniques, particularly those involving surfactants like sodium tridecane-1-sulfonate, are employed to mobilize this residual oil. tridentenergyintl.comalchemysciencesinc.com The success of these methods hinges on the surfactant's ability to reduce the interfacial tension (IFT) between oil and water, modify the wettability of the reservoir rock, and control the mobility of injected fluids. tridentenergyintl.comresearchgate.net

A primary mechanism by which sodium tridecane-1-sulfonate enhances oil recovery is through the drastic reduction of interfacial tension (IFT) at the oil-water interface. tridentenergyintl.comalchemysciencesinc.comresearchgate.net High IFT is a major cause of oil entrapment in the porous rock matrix. tridentenergyintl.com As an anionic surfactant, sodium tridecane-1-sulfonate adsorbs at this interface, orienting its hydrophobic tail towards the oil phase and its hydrophilic head towards the aqueous phase. This arrangement disrupts the cohesive forces between oil and water molecules, leading to a significant decrease in IFT. researchgate.net

The goal of surfactant flooding is to lower the IFT to ultra-low values, typically below 10⁻² mN/m, which significantly reduces the capillary forces retaining the oil. researchgate.netdoe.gov This reduction facilitates the mobilization and coalescence of trapped oil droplets, allowing them to be displaced by the injected fluid and moved towards production wells. tridentenergyintl.comalchemysciencesinc.com The effectiveness of IFT reduction is influenced by several factors, including surfactant concentration, temperature, and the salinity and ionic composition of the reservoir brine. e3s-conferences.orgnih.govresearchgate.net For instance, the presence of divalent cations like Ca²⁺ and Mg²⁺ can impact the surfactant's performance at the interface. researchgate.net The combination of surfactants with alkaline agents, such as sodium carbonate, can generate soaps in situ from acidic components in the crude oil, which work synergistically with the injected sulfonate surfactant to achieve even lower IFT values. rice.edu

Table 1: Factors Influencing Interfacial Tension (IFT) Reduction by Sulfonate Surfactants

| Factor | Effect on IFT | Mechanism |

|---|---|---|

| Surfactant Concentration | IFT decreases with increasing concentration up to the Critical Micelle Concentration (CMC). researchgate.net | Increased adsorption of surfactant molecules at the oil-water interface. researchgate.net |

| Salinity | IFT is highly dependent on salinity; an "optimal salinity" exists where IFT is minimized. researchgate.netresearchgate.net | Salinity affects the surfactant's partitioning between oil and water phases and the formation of microemulsions. researchgate.net |

| Divalent Cations (e.g., Ca²⁺, Mg²⁺) | Can increase IFT by causing surfactant precipitation, but in some systems, can contribute to lower IFT. researchgate.net | Interaction with the anionic sulfonate head group, affecting solubility and interfacial packing. researchgate.net |

| Temperature | Affects surfactant solubility and adsorption kinetics. researchgate.net | Changes in molecular thermal energy and phase behavior of the surfactant-oil-water system. |

| Presence of Alkali | Synergistically reduces IFT. rice.edu | In-situ soap generation from crude oil acids and reduced surfactant adsorption on rock surfaces. rice.edu |

Effective oil displacement requires that the displacing fluid (water or gas) moves through the reservoir in a stable, uniform manner. However, due to differences in viscosity and the presence of high-permeability zones, injected fluids can bypass large regions of the reservoir, a phenomenon known as viscous fingering or channeling. d-nb.info Mobility control aims to prevent this by increasing the viscosity of the displacing fluid. rice.edu

Sodium tridecane-1-sulfonate plays a crucial role in foam-assisted EOR, a key mobility control strategy. researchgate.netd-nb.info In this process, the surfactant solution is co-injected with a gas (such as nitrogen, natural gas, or CO₂). doe.govrice.edu The surfactant stabilizes the gas-water interface, creating a foam within the porous medium of the rock. d-nb.info This foam acts as a fluid-blocking agent with a much higher apparent viscosity than the gas alone, which significantly reduces the mobility of the gas. d-nb.inforice.edu By reducing gas mobility, the foam diverts the flow to previously unswept, lower-permeability zones of the reservoir, thereby improving the volumetric sweep efficiency. researchgate.netrice.edu The stability and strength of the foam are critical for its success and depend on the surfactant type, concentration, and reservoir conditions like temperature and brine salinity. researchgate.netd-nb.info

Wettability describes the preference of a solid surface (the reservoir rock) to be in contact with one fluid over another (oil or water). mdpi.commdpi.com Many reservoirs are oil-wet or mixed-wet, meaning the rock surface has a strong affinity for crude oil, which hinders its displacement by water. tridentenergyintl.commdpi.com Altering the rock's wettability from oil-wet to a more water-wet state is a major mechanism for improving oil recovery. tridentenergyintl.commdpi.com

Sodium tridecane-1-sulfonate, as an anionic surfactant, can induce this change. mdpi.com The surfactant molecules adsorb onto the rock surface, which is often positively charged, especially in carbonate reservoirs. researchgate.netmdpi.com The adsorption mechanism involves the hydrophilic sulfonate head group interacting with the rock surface, while the hydrophobic tail extends into the oil phase. This process can displace the adhered oil films, creating a new water-wet surface. mdpi.commdpi.com In sandstone reservoirs, which are typically negatively charged, the interaction can be more complex, sometimes involving ion-pairing mechanisms or interactions with adsorbed multivalent cations. mdpi.comacs.org This shift to a water-wet condition reduces the forces holding the oil to the rock, facilitating its release and improving the efficiency of the water flood. mdpi.comacs.org

While the adsorption of sodium tridecane-1-sulfonate on reservoir rock is essential for wettability alteration, it also represents a major challenge. researchgate.net The loss of surfactant from the injection slug due to adsorption onto the vast surface area of the porous media is a significant economic concern, as it requires the injection of larger quantities of chemicals. researchgate.netrice.edu Research focuses on understanding and minimizing this retention.

The adsorption of anionic sulfonates is highly dependent on the mineralogy of the rock. researchgate.net On positively charged carbonate surfaces, adsorption is often high due to electrostatic attraction. researchgate.netmdpi.com On negatively charged sandstone and clay surfaces, adsorption can be lower but is influenced by the presence of divalent cations (like Ca²⁺) which can act as bridges between the negative surface and the negative surfactant head group. researchgate.net One strategy to mitigate adsorption is the use of sacrificial alkaline agents like sodium carbonate. rice.edu The alkali increases the surface negative charge of the rock, creating an electrostatic repulsion that reduces the adsorption of the anionic sulfonate surfactant. researchgate.netrice.edu

Mineral Processing and Flotation Mechanisms

Froth flotation is a widely used process for separating valuable minerals from waste rock (gangue). columbia.edu The process relies on selectively rendering the surface of the desired mineral hydrophobic, so it attaches to air bubbles and floats to the surface, while the gangue remains hydrophilic and sinks. geokniga.org Sodium tridecane-1-sulfonate, as a sulfonate surfactant, can function as a collector in the flotation of certain non-sulfide minerals. geokniga.org

In this role, the sulfonate adsorbs onto the mineral surface, orienting its non-polar hydrocarbon tail outwards. This action transforms the mineral surface from hydrophilic to hydrophobic. The effectiveness and selectivity of a collector depend on its chemical structure and the specific mineralogy of the ore. mdpi.com For instance, petroleum sulfonates have been successfully used in the flotation of minerals like kyanite (B1234781). researchgate.net Research has shown that the molecular weight of the sulfonate collector impacts both the recovery and the grade of the concentrate. researchgate.net In one study, while a higher molecular weight sulfonate led to the highest mineral recovery, an intermediate molecular weight provided the optimal balance of recovery and grade. researchgate.net The sulfonate's adsorption is driven by interactions between its polar head group and charged sites on the mineral surface, which can be influenced by factors like pH. mdpi.com

Table 2: Role of Sodium Sulfonates in Mineral Flotation

| Parameter | Influence on Flotation Performance | Example from Research |

|---|---|---|

| Collector Type | Sodium petroleum sulfonates act as collectors for non-sulfide ores. researchgate.net | Effective in the flotation of kyanite ore. researchgate.net |

| Molecular Weight | Affects both recovery and grade of the valuable mineral. researchgate.net | An intermediate molecular weight (392) sulfonate provided the highest kyanite grade (89.05%), while a higher weight (438) gave maximum recovery (72%). researchgate.net |

| pH | Controls the surface charge of minerals and the speciation of the collector, influencing adsorption. mdpi.com | The optimal pH for spodumene flotation using an anionic collector was found to be around 10. mdpi.com |

| Pulp Chemistry | The presence of other ions and reagents can activate or depress certain minerals, affecting selectivity. mdpi.com | The addition of CaCl₂ was found to significantly increase spodumene flotation recovery. mdpi.com |

Role in Self-Assembled Materials and Nanostructure Templates

The amphiphilic properties of sodium tridecane-1-sulfonate drive its self-assembly into ordered structures in solution, such as micelles, once its concentration exceeds the critical micelle concentration (CMC). researchgate.net This behavior is fundamental to its application as a template for the synthesis of nanomaterials. These self-assembled aggregates can serve as soft templates or nanoreactors, directing the formation of materials with specific morphologies and sizes at the nanoscale.

In this process, the surfactant micelles create distinct hydrophobic and hydrophilic domains in the solution. Precursor materials for the desired nanostructure can be selectively partitioned into these domains. For example, inorganic precursors can be organized around the hydrophilic exterior of the micelles. Subsequent chemical reactions, such as polymerization or precipitation, within this constrained environment lead to the formation of nanostructures like nanowires, nanotubes, or porous materials whose architecture is a replica of the original surfactant template. researchgate.net This bottom-up approach, sometimes referred to as "nanoarchitectonics," allows for precise control over the final material's properties. researchgate.net For example, nanoporous alumina (B75360) and titania nanotube arrays have been created using templating methods for applications in various research areas. researchgate.net

Detergency and Solubilization Mechanisms (Fundamental Aspects)

The primary function of sodium tridecane-1-sulfonate in cleaning applications stems from its ability to reduce surface tension and solubilize otherwise insoluble substances.

Above a specific concentration, known as the critical micelle concentration (CMC), surfactant monomers aggregate to form micelles. These micelles have a hydrophobic core, composed of the tridecane (B166401) tails, and a hydrophilic shell of sulfonate headgroups that interface with the surrounding water. This structure allows for the solubilization of hydrophobic (water-insoluble) compounds, such as oils, greases, and certain dyes and drugs, within the hydrophobic core. ualberta.caresearchgate.netnih.gov

The efficiency of solubilization depends on several factors, including the chemical structure of the surfactant and the hydrophobic compound, temperature, and the presence of other substances like salts. nih.govnih.gov For an anionic surfactant like sodium tridecane-1-sulfonate, the solubilization of a nonpolar hydrophobic compound would primarily occur in the micellar core. For compounds with some polarity, solubilization might occur at the interface between the core and the hydrophilic corona. ualberta.canih.gov

Research on various surfactants has established key principles:

Alkyl Chain Length: Generally, increasing the length of the hydrophobic tail of an anionic surfactant increases the size of the micelle, which can lead to a higher solubilization capacity for hydrophobic substances. ualberta.canih.gov

Head Group: The nature of the hydrophilic head group influences the micelle's surface charge and hydration, which can affect the solubilization of polar and semi-polar compounds. nih.gov

Temperature: For ionic surfactants, an increase in temperature can increase the solubility of some drugs within the micelles due to increased thermal agitation creating more space. ualberta.ca

Table 2: Locus of Solubilization within a Micelle for Different Compounds

| Compound Type | Primary Locus of Solubilization |

| Nonpolar (e.g., alkanes, oils) | Hydrophobic Core |

| Semi-polar (e.g., some alcohols, esters) | Palisade Layer (between core and headgroups) |

| Polar (e.g., some dyes, phenols) | Micelle Surface (adsorbed to headgroups) |

This process is thermodynamically spontaneous and reversible, forming a stable isotropic solution. ualberta.ca

The removal of soil from a surface is a complex process involving several mechanisms where surfactants like sodium tridecane-1-sulfonate play a crucial role.

Wetting: The surfactant first lowers the surface tension of the water, allowing the cleaning solution to better wet the surface and penetrate the soil.

Adsorption: The surfactant molecules adsorb at the interfaces between the soil and the surface, and between the soil and the aqueous solution. The hydrophobic tails orient towards the oily soil, while the hydrophilic heads orient towards the water.

Reduction of Interfacial Tension: This adsorption significantly reduces the interfacial tension between the oily soil and the water, making it easier to lift the soil from the surface. mdpi.com

Roll-Up Mechanism: For liquid, oily soils, the change in interfacial energies can cause the oil droplet to "bead up" and detach from the surface.

Solubilization and Emulsification: Once detached, the soil particles are encapsulated within the micelles. This process, known as solubilization for small molecules and emulsification for larger oil droplets, prevents the soil from redepositing onto the surface. The negatively charged sulfonate headgroups on the exterior of the micelles also create electrostatic repulsion between the encapsulated soil particles, keeping them dispersed in the wash water. mdpi.com

The effectiveness of sodium tridecane-1-sulfonate in this process is attributable to its anionic nature, which imparts a negative charge to the micelles, aiding in the dispersion of negatively charged soil particles through electrostatic repulsion.

Environmental Fate and Biodegradation Studies Mechanistic Focus

Biodegradation Pathways of Tridecane-1-Sulfonate

The breakdown of tridecane-1-sulfonate in the environment is primarily a biological process driven by microorganisms.

The biodegradation of linear alkylbenzene sulfonates (LAS), the class of compounds to which sodium;tridecane-1-sulfonate belongs, is a stepwise process. Primary degradation involves the initial alteration of the parent molecule. In aerobic environments, this process is rapid, with half-lives in soil estimated to be between 7 and 22 days. industrialchemicals.gov.au The ultimate goal of biodegradation is mineralization, the complete breakdown of the organic molecule into inorganic substances like carbon dioxide, water, and mineral salts.

Studies on LAS show that while primary degradation can be close to 100%, the mineralization of the entire molecule can be slower. oup.com For instance, in one study with 14C-labeled LAS, while primary degradation was almost complete, only 9% of the labeled carbon was converted to 14CO2. oup.com This indicates the formation of intermediate organic compounds. Complete mineralization of sulfonated azo dyes has been achieved in laboratory settings by alternating between anaerobic and aerobic conditions, which allows for the breakdown of intermediate amine compounds formed during the initial stages. nih.gov A bacterial consortium has been shown to achieve 86% degradation of a 20 mg/L LAS solution, with complete disappearance at a concentration of 10 mg/L. nih.gov

The microbial breakdown of the alkyl sulfonate chain of this compound is a critical step in its degradation. The process is initiated by enzymes that attack the alkyl chain. Aerobic degradation of LAS typically begins with the oxidation of a terminal carbon on the alkyl chain, leading to the formation of sulfophenyl carboxylates (SPCs). industrialchemicals.gov.aunih.gov This is followed by further oxidation that shortens the alkyl chain. industrialchemicals.gov.aunih.gov

The initial attack on the molecule can occur via different mechanisms, including ω-oxidation at the terminal methyl group and β-oxidation, which shortens the alkyl chain by two carbon units at a time. nih.gov Some evidence for α-oxidation also exists. nih.gov The desulfonation, or removal of the sulfonate group, is another key step. This can be carried out by enzymes called sulfotransferases, which catalyze the transfer of the sulfonate group. youtube.com Several bacterial strains, including those from the genera Pseudomonas and Aeromonas, have been identified as capable of degrading LAS and possess the necessary enzymatic machinery. nih.govnih.gov For instance, Comamonas testosteroni KF-1 can mineralize sulfophenylcarboxylates through the action of a Baeyer-Villiger monooxygenase and an esterase. nih.gov

Environmental conditions significantly impact the rate at which this compound biodegrades. The presence of oxygen is a primary factor.

Aerobic Conditions: Under aerobic conditions, the biodegradation of LAS is generally rapid and extensive. industrialchemicals.gov.au Studies have demonstrated that LAS is readily biodegradable in standard tests, with degradation rates between 66.7% and 94%. industrialchemicals.gov.au The degradation kinetics are influenced by temperature, with lower temperatures inhibiting the process. nih.gov The presence of an adapted microbial inoculum also enhances the degradation rate. nih.gov

Anaerobic Conditions: In the absence of oxygen, the biodegradation of LAS is significantly slower and was once considered negligible. nih.govoup.com The concentration of LAS in anaerobic sludge digesters often increases because other organic matter is digested more readily. nih.govoup.com However, some studies have shown that LAS can be biodegraded under methanogenic conditions, although the process is slow. nih.gov For example, in one study, 20% of the added C12 LAS was biotransformed in a lab-scale reactor. nih.gov Another study reported negligible primary biodegradation of LAS homologues under anaerobic conditions. nih.gov The presence of alternative electron acceptors, such as nitrate (B79036) or sulfate (B86663), can allow for anoxic degradation pathways like denitrification and sulfate reduction. mdpi.com The addition of easily degradable carbon sources may be required to support the anaerobic degradation of LAS. researchgate.netresearchgate.net

Interactive Data Table: Influence of Environmental Conditions on LAS Biodegradation

| Condition | Compound/Mixture | Inoculum/System | Degradation Rate/Half-life | Source |

|---|---|---|---|---|